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Compound of Interest

Compound Name: RSC133

Cat. No.: B046086 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to utilizing RSC133 for enhancing the efficiency of

induced pluripotent stem cell (iPSC) generation.

Frequently Asked Questions (FAQs)
Q1: What is RSC133 and how does it improve iPSC generation?

A1: RSC133 is a small molecule, specifically an indole derivative, that functions as a potent

and specific inhibitor of DNA methyltransferase 1 (DNMT1).[1] During somatic cell

reprogramming, the genome undergoes extensive epigenetic remodeling. RSC133 facilitates

this process by inhibiting DNMT1, which is responsible for maintaining DNA methylation

patterns. By reducing DNA methylation, particularly at the promoter regions of pluripotency-

associated genes, RSC133 helps to create a more permissive chromatin state. This allows for

more efficient binding of the Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC), leading to an

increased rate and overall efficiency of iPSC colony formation.[1][2]

Q2: What is the optimal concentration of RSC133 for iPSC generation from human fibroblasts?

A2: While the optimal concentration can vary depending on the specific cell line and

reprogramming method, a starting point for optimization is typically in the nanomolar range. For

a similar dual G9a/DNMT1 inhibitor, CM272, a concentration of 200 nM was shown to be

effective in reducing H3K9me2 levels without compromising cell proliferation.[2] It is
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recommended to perform a dose-response experiment to determine the ideal concentration for

your specific experimental conditions.

Q3: When and for how long should RSC133 be included in the reprogramming media?

A3: The timing of RSC133 addition is crucial for its effectiveness. Based on studies with similar

epigenetic modifiers, RSC133 can be introduced at different intervals. For instance, with the

dual inhibitor CM272, treatment for 48 hours at different time points before and/or after the

induction of reprogramming factors (OSKM) was tested.[2] A common strategy is to include the

small molecule during the early stages of reprogramming to facilitate the initial epigenetic

changes.

Q4: Can RSC133 be used with different iPSC reprogramming methods?

A4: Yes, RSC133 is designed to be used in conjunction with standard reprogramming methods

that utilize the ectopic expression of transcription factors like OCT4, SOX2, KLF4, and c-MYC.

It is compatible with both integrative (e.g., lentiviral, retroviral) and non-integrative (e.g., Sendai

virus, episomal vectors, mRNA) delivery methods for the reprogramming factors.

Q5: Does RSC133 have any other beneficial effects on iPSCs?

A5: Beyond improving reprogramming efficiency, RSC133 has been shown to support the

maintenance of human pluripotent stem cells in an undifferentiated state in unconditioned

medium. This suggests that its inhibitory effect on DNMT1 helps to sustain the pluripotent

epigenetic landscape.

Quantitative Data on Reprogramming Efficiency
While specific quantitative data for the fold-increase in iPSC generation efficiency with RSC133
is not readily available in the public domain, studies on similar DNMT1 inhibitors provide

insights into the expected level of enhancement. For example, a dual G9a/DNMT1 inhibitor,

CM272, has been shown to significantly improve reprogramming efficiency.
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The primary mechanism of action for RSC133 is the inhibition of DNMT1. This leads to a

cascade of epigenetic and transcriptional changes that favor the establishment of pluripotency.

Effect of RSC133

RSC133 DNMT1Inhibits
DNA Methylation

(Promoters of Pluripotency Genes)

Maintains

Chromatin State Yamanaka Factors
(OCT4, SOX2, KLF4, c-MYC)

Inhibits Binding Pluripotency Gene Expression
(NANOG, SOX2, OCT4)

Activate iPSC Generation
Efficiency & Kinetics

Drives

Click to download full resolution via product page

RSC133 inhibits DNMT1, leading to reduced DNA methylation and a more open chromatin
state.

This altered epigenetic landscape facilitates the binding of the Yamanaka factors to the

promoter regions of key pluripotency genes, such as NANOG, SOX2, and OCT4, ultimately

leading to their robust expression and the efficient conversion of somatic cells into iPSCs.
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Experimental Protocols
Protocol: Generation of iPSCs from Human Dermal
Fibroblasts using Episomal Vectors and RSC133
This protocol provides a general framework. Optimization of cell numbers, reagent

concentrations, and timing may be necessary for specific fibroblast lines.

Materials:

Human Dermal Fibroblasts (HDFs)

Fibroblast culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

Episomal reprogramming vectors (encoding OCT4, SOX2, KLF4, c-MYC, LIN28, and a p53

shRNA)

Electroporation system and reagents

Matrigel or Vitronectin

mTeSR™1 or other appropriate iPSC maintenance medium

RSC133 (prepared in DMSO)

ROCK inhibitor (e.g., Y-27632)

DPBS

Experimental Workflow:
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Workflow for iPSC generation using RSC133 and episomal vectors.
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Procedure:

Day -2: Cell Seeding:

Plate Human Dermal Fibroblasts in fibroblast culture medium at a density that will result in

70-80% confluency on the day of electroporation.

Day 0: Electroporation and Plating:

Harvest fibroblasts using trypsin and count the cells.

Resuspend the appropriate number of cells in the electroporation buffer.

Add the episomal reprogramming vectors to the cell suspension.

Electroporate the cells according to the manufacturer's protocol.

Immediately plate the electroporated cells onto Matrigel or Vitronectin-coated plates in

fibroblast medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632).

Day 1: Medium Change and RSC133 Addition:

Aspirate the medium and replace it with fresh iPSC maintenance medium (e.g.,

mTeSR™1).

Add RSC133 to the medium at the desired, pre-optimized concentration.

Day 2 onwards: Daily Medium Change:

Perform a full medium change daily with fresh iPSC maintenance medium containing

RSC133.

Day 7-14: Monitoring for Colony Emergence:

Begin monitoring the plates for the appearance of iPSC-like colonies. These colonies will

have distinct, well-defined borders and be composed of small, tightly packed cells.

Day 21-28: Colony Picking and Expansion:
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Once iPSC colonies are large enough, manually pick them and transfer them to a new

Matrigel or Vitronectin-coated plate for expansion in iPSC maintenance medium (without

RSC133).

Post-Picking: Characterization:

Expand the picked iPSC clones and perform standard characterization assays, including

immunocytochemistry for pluripotency markers (e.g., OCT4, SOX2, NANOG, TRA-1-60),

and functional assays to confirm pluripotency (e.g., embryoid body formation).
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Problem Possible Cause Recommended Solution

Low number of initial iPSC

colonies

Suboptimal RSC133

concentration.

Perform a dose-response

curve to determine the optimal

concentration of RSC133 for

your specific fibroblast line.

Poor

transfection/electroporation

efficiency.

Optimize your

transfection/electroporation

protocol. Ensure high-quality

plasmid DNA and healthy,

actively dividing fibroblasts.

Low initial cell plating density.
Increase the number of cells

plated after electroporation.

High levels of cell death after

RSC133 addition

RSC133 toxicity at the

concentration used.

Reduce the concentration of

RSC133. Ensure the DMSO

concentration in the final

medium is not toxic.

Emergence of non-iPSC or

partially reprogrammed

colonies

Incomplete epigenetic

reprogramming.

Ensure consistent daily

addition of RSC133 during the

initial phase of reprogramming.

Spontaneous differentiation.

Ensure high-quality iPSC

maintenance medium and

daily feeding. Avoid letting the

cultures become over-

confluent.

Difficulty in picking and

expanding iPSC colonies
Colonies are not yet mature.

Allow colonies to grow larger

before attempting to pick them.

Suboptimal passaging

technique.

Use a gentle passaging

method. The use of a ROCK

inhibitor for the first 24 hours

after passaging can improve

cell survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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